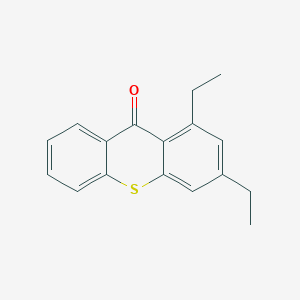
1,3-Diethyl-9H-thioxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethyl-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their photoinitiating properties, making them valuable in various photochemical applications. This compound is characterized by its yellow or orange solid form and is used primarily as a photoinitiator in polymerization processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diethyl-9H-thioxanthen-9-one can be synthesized through a multi-step process involving the reaction of 1,3-diethylbenzene with dithiosalicylic acid. The reaction typically involves the following steps :
Preparation of Dithiosalicylic Acid: This is achieved by reacting salicylic acid with sulfur.
Cyclization Reaction: The dithiosalicylic acid is then reacted with 1,3-diethylbenzene in the presence of a catalyst such as polyphosphate. The reaction is carried out in concentrated sulfuric acid at low temperatures (below 5°C) to form the thioxanthone ring structure.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diethyl-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thioxanthene derivatives.
Substitution: It can undergo substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Halogenated thioxanthones.
Wissenschaftliche Forschungsanwendungen
1,3-Diethyl-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Biology: Its photoinitiating properties are utilized in biological studies involving light-induced reactions.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is employed in the manufacturing of coatings, inks, and adhesives due to its ability to initiate polymerization under UV light
Wirkmechanismus
The mechanism of action of 1,3-Diethyl-9H-thioxanthen-9-one involves its ability to absorb UV light and generate reactive species such as free radicals. These reactive species initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The compound’s high triplet energy and relatively long triplet lifetime make it an efficient photoinitiator .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropyl-9H-thioxanthen-9-one: Another thioxanthone derivative used as a photoinitiator.
2,4-Diethyl-9H-thioxanthen-9-one: Similar in structure but with different substituents, affecting its photoinitiating properties.
7-Bromo-2,4-diethyl-thioxanthen-9-one: A halogenated derivative with unique reactivity.
Uniqueness
1,3-Diethyl-9H-thioxanthen-9-one is unique due to its specific substituents, which enhance its solubility and photoinitiating efficiency. Its ability to absorb UV light and generate reactive species efficiently makes it a preferred choice in various photochemical applications .
Eigenschaften
IUPAC Name |
1,3-diethylthioxanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16OS/c1-3-11-9-12(4-2)16-15(10-11)19-14-8-6-5-7-13(14)17(16)18/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJZBGQZEBRRKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=C1)SC3=CC=CC=C3C2=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














